2-Chloro-5-(trifluoromethyl)pyridine-4-carboxamide
Overview
Description
2-Chloro-5-(trifluoromethyl)pyridine-4-carboxamide is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group at the second position, a trifluoromethyl group at the fifth position, and a carboxamide group at the fourth position of the pyridine ring. It is widely used in various fields, including agrochemicals, pharmaceuticals, and materials science, due to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with an appropriate amide-forming reagent under controlled conditions. For instance, the reaction of 2-chloro-5-(trifluoromethyl)pyridine with ammonia or an amine in the presence of a catalyst can yield the desired carboxamide compound.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as chlorination, trifluoromethylation, and amide formation, followed by purification techniques like crystallization or distillation to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(trifluoromethyl)pyridine-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.
Hydrolysis: The carboxamide group can be hydrolyzed to form carboxylic acids and amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiols, and other nucleophiles. Conditions typically involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carboxamide group.
Major Products Formed
Substitution: Products include substituted pyridine derivatives with various functional groups.
Oxidation: N-oxides of the pyridine ring.
Reduction: Amines and other reduced derivatives.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
2-Chloro-5-(trifluoromethyl)pyridine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals, such as herbicides and insecticides, due to its effectiveness in pest control.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, in antimicrobial applications, it may inhibit bacterial enzymes, disrupting essential metabolic processes and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Lacks the carboxamide group but shares similar chemical properties and applications.
2-Chloro-4-(trifluoromethyl)pyridine: Differently substituted pyridine derivative with comparable uses in agrochemicals and pharmaceuticals.
2-Bromo-5-(trifluoromethyl)pyridine: Bromine-substituted analogue with similar reactivity and applications.
Uniqueness
2-Chloro-5-(trifluoromethyl)pyridine-4-carboxamide is unique due to the presence of the carboxamide group, which imparts distinct chemical and biological properties. This functional group enhances its solubility, reactivity, and potential for forming hydrogen bonds, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-chloro-5-(trifluoromethyl)pyridine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3N2O/c8-5-1-3(6(12)14)4(2-13-5)7(9,10)11/h1-2H,(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSQGKGRHRTCDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)C(F)(F)F)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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